molecular formula C13H11N3 B11895889 2-Methyl-3-(1H-pyrazol-3-YL)quinoline

2-Methyl-3-(1H-pyrazol-3-YL)quinoline

Cat. No.: B11895889
M. Wt: 209.25 g/mol
InChI Key: HXXWHZGOCPBYOT-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrazol-3-YL)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline typically involves the reaction of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one with hydrazine hydrate in ethanol . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrazol-3-YL)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-Methyl-3-(1H-pyrazol-3-YL)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase enzymes, which play a role in various cellular processes. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1H-pyrazol-3-YL)quinoline is unique due to its specific combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-methyl-3-(1H-pyrazol-5-yl)quinoline

InChI

InChI=1S/C13H11N3/c1-9-11(13-6-7-14-16-13)8-10-4-2-3-5-12(10)15-9/h2-8H,1H3,(H,14,16)

InChI Key

HXXWHZGOCPBYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C3=CC=NN3

Origin of Product

United States

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